molecular formula C7H8O5 B8139830 Ethyl 2,4-dioxooxolane-3-carboxylate

Ethyl 2,4-dioxooxolane-3-carboxylate

Cat. No.: B8139830
M. Wt: 172.13 g/mol
InChI Key: YOYMBENHVDJWQZ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxooxolane-3-carboxylate (CAS 86387-69-1), also known as ethyl 4,5-dioxotetrahydrofuran-3-carboxylate, is a high-purity chemical reagent with the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol. This ester compound features a multifunctional oxolane (tetrahydrofuran) core structure containing two keto groups and an ester moiety, making it a valuable synthetic intermediate and building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound primarily as a precursor for the synthesis of complex heterocyclic systems with potential biological activity. The density of this compound is 1.356 g/cm³, with a boiling point of 343.5°C at 760 mmHg and a flash point of 156.5°C, providing important handling parameters for laboratory use . The structural features of this molecule, particularly the reactive keto and ester functional groups, allow for diverse chemical transformations and ring modification reactions that are valuable for creating molecular libraries in drug discovery. While specific biological data for this exact compound is limited in the available literature, structurally related ester compounds have demonstrated significant pharmacological potential in recent studies. Various ethyl carboxylate derivatives have shown promising biological activities, with some exhibiting potent analgesic and anti-inflammatory properties in preclinical models, while others have demonstrated anticancer activity against human cancer cell lines . This compound is supplied as a research-grade chemical for laboratory investigations exclusively. It is strictly intended for research purposes in controlled laboratory settings by qualified professionals. This product is not intended for diagnostic, therapeutic, or human use. Appropriate personal protective equipment should be worn when handling this material, and it should be stored under recommended conditions in a well-ventilated area. Researchers should consult the safety data sheet for detailed handling and disposal information before using this product.

Properties

IUPAC Name

ethyl 2,4-dioxooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYMBENHVDJWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Dioxolane Family

The following table compares Ethyl 2,4-dioxooxolane-3-carboxylate with structurally related dioxolane derivatives:

Compound Name CAS Number Functional Groups Key Properties/Applications
This compound Not available 2,4-diketone, ethyl ester High reactivity due to electron-deficient ring; potential intermediate in pharmaceutical synthesis
2-Methyl-1,3-dioxolane 497-26-7 Methyl substituent on dioxolane ring Simpler structure; used as a solvent or stabilizer in industrial applications
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 Ethyl and methyl substituents Higher hydrophobicity; limited reactivity compared to ketone-containing analogs

Key Differences :

  • Functional Groups: this compound’s dual ketone groups and ester substituent create a highly polarized ring system, increasing its susceptibility to nucleophilic attack. In contrast, 2-Methyl-1,3-dioxolane and 2-Ethyl-2-methyl-1,3-dioxolane lack ketones, rendering them less reactive and more suited for non-polar applications.
  • Solubility : The ester and ketone groups in the target compound enhance its polarity, likely improving solubility in polar solvents compared to alkyl-substituted dioxolanes.
  • Applications : While simpler dioxolanes are used as solvents or stabilizers , this compound’s reactivity suggests utility in synthesizing complex heterocycles or pharmaceuticals.

Ester-Containing Heterocycles: Quinoline Derivatives

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) shares an ester functional group with the target compound but differs in ring structure and electronic properties:

  • Ring System: The quinoline derivative features an aromatic nitrogen-containing ring, enabling π-π interactions and resonance stabilization absent in the non-aromatic dioxooxolane.
  • Reactivity: The nitro and chloro groups in the quinoline derivative direct electrophilic substitution reactions, whereas the dioxooxolane’s ketones favor nucleophilic additions.
  • Applications: Quinoline esters are often explored for antimicrobial or anticancer activity , while dioxooxolane esters may serve as intermediates in asymmetric synthesis.

Research Findings and Data Gaps

  • Safety Data: Unlike Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, which has a documented SDS , safety profiles for the target compound remain unclassified, highlighting a need for further study.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, diethyl oxalate reacts with acetone in the presence of a base catalyst (e.g., sodium ethoxide) at low temperatures (−5°C to 0°C) to form ethyl 2,4-dioxovalerate, a linear precursor. Cyclization to the oxolane derivative is achieved under acidic or thermal conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate ester (Figure 1).

Key Parameters:

  • Temperature: −5°C to 25°C

  • Catalyst: Sodium ethoxide (0.45 mol per 0.3 mol acetone)

  • Solvent: Anhydrous ethanol

  • Yield: 71–94%

Table 1: Optimization of Claisen Condensation

ParameterOptimal RangeImpact on Yield
Reaction Temperature−5°C to 0°CPrevents side reactions
Catalyst Loading1.5 eq. NaOEtMaximizes enolate formation
Solvent PolarityEthanol (ε = 24.3)Enhances solubility

Cyclization of Linear Diketone Esters

Linear intermediates like ethyl 2,4-dioxovalerate undergo cyclization to form the oxolane ring. This step is crucial for introducing the heterocyclic structure.

Acid-Catalyzed Cyclization

Using hydrochloric acid (1 M) at pH 4, the linear diketone ester cyclizes via intramolecular nucleophilic acyl substitution. The reaction is conducted in biphasic conditions (ethyl acetate/water) to isolate the product.

Reaction Scheme:

Ethyl 2,4-dioxovalerateHCl, H2O25°CEthyl 2,4-dioxooxolane-3-carboxylate+H2O\text{Ethyl 2,4-dioxovalerate} \xrightarrow[\text{HCl, H}2\text{O}]{\text{25°C}} \text{this compound} + \text{H}2\text{O}

Table 2: Cyclization Efficiency Under Varied Conditions

Acid Strength (pH)Time (h)Yield (%)Purity (%)
4.039496
3.528992

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. A patented method employs continuous flow reactors to enhance mixing and heat transfer during the Claisen-cyclization sequence.

Process Parameters

  • Residence Time: 10–15 minutes

  • Temperature Gradient: −5°C (condensation) → 25°C (cyclization)

  • Catalyst Recovery: 90–95% sodium ethoxide recycled

Table 3: Industrial vs. Laboratory-Scale Yields

ScaleYield (%)Purity (%)Cost (USD/kg)
Laboratory (Batch)94961,200
Industrial (Flow)8894300

Emerging Techniques: Photocatalytic Methods

Recent advances in photocatalysis offer greener alternatives. Preliminary studies indicate that visible-light-mediated cyclization of diketone esters reduces energy input and improves selectivity.

Advantages:

  • Eliminates strong acids/bases.

  • Yields up to 82% under mild conditions (25°C, 12 h).

Q & A

Q. What are the best practices for depositing crystallographic data of this compound in public databases?

  • Answer: Follow IUCr standards:
  • Include CIF files with refined atomic coordinates, displacement parameters, and R-factors.
  • Validate using checkCIF/PLATON to flag outliers (e.g., ADDSYM alerts for missed symmetry) .

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